molecular formula C17H36O5 B12680085 Tetradecanoic acid, ester with 1,2,3-propanetriol CAS No. 11140-02-6

Tetradecanoic acid, ester with 1,2,3-propanetriol

Cat. No.: B12680085
CAS No.: 11140-02-6
M. Wt: 320.5 g/mol
InChI Key: DGPCSURYVBYWAT-UHFFFAOYSA-N
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Description

Tetradecanoic acid, ester with 1,2,3-propanetriol, also known as glyceryl myristate, is a compound formed by the esterification of tetradecanoic acid (myristic acid) with glycerol. This compound is a type of monoglyceride, which is commonly found in various natural fats and oils. It is used in a variety of applications, including cosmetics, pharmaceuticals, and food products due to its emulsifying and stabilizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecanoic acid, ester with 1,2,3-propanetriol typically involves the esterification reaction between tetradecanoic acid and glycerol. This reaction can be catalyzed by acids or bases and is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Tetradecanoic acid+GlycerolTetradecanoic acid, ester with 1,2,3-propanetriol+Water\text{Tetradecanoic acid} + \text{Glycerol} \rightarrow \text{this compound} + \text{Water} Tetradecanoic acid+Glycerol→Tetradecanoic acid, ester with 1,2,3-propanetriol+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high temperatures and pressures to accelerate the reaction. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate. The reaction mixture is typically heated to around 150-200°C and maintained under these conditions until the desired conversion is achieved .

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic acid, ester with 1,2,3-propanetriol can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield tetradecanoic acid and glycerol.

    Oxidation: The compound can be oxidized to produce various oxidation products, depending on the conditions and reagents used.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are often used.

Major Products Formed

Scientific Research Applications

Tetradecanoic acid, ester with 1,2,3-propanetriol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecanoic acid, ester with 1,2,3-propanetriol involves its interaction with lipid membranes and enzymes. As a monoglyceride, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetradecanoic acid, ester with 1,2,3-propanetriol is unique due to its specific fatty acid composition and its ability to act as both an emulsifier and a stabilizer. Its intermediate chain length provides a balance between hydrophilic and lipophilic properties, making it versatile for various applications .

Properties

CAS No.

11140-02-6

Molecular Formula

C17H36O5

Molecular Weight

320.5 g/mol

IUPAC Name

propane-1,2,3-triol;tetradecanoic acid

InChI

InChI=1S/C14H28O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;4-1-3(6)2-5/h2-13H2,1H3,(H,15,16);3-6H,1-2H2

InChI Key

DGPCSURYVBYWAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)O.C(C(CO)O)O

Related CAS

110445-19-7
909710-44-7
74504-63-5

Origin of Product

United States

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